BenchChemオンラインストアへようこそ!

β-Amyloid (1-8, A2V) Peptide

Amyloid aggregation kinetics ThT fluorescence assay Aβ fibrillogenesis

β-Amyloid (1-8, A2V) Peptide is a synthetic eight-residue N-terminal fragment of the human amyloid-β (Aβ) sequence (Asp-Val-Glu-Phe-Arg-His-Asp-Ser; MW 1,004 Da) that carries an alanine-to-valine substitution at position 2 of the Aβ numbering convention (Aβ A2V), corresponding to position 673 of the amyloid precursor protein (APP A673V). This mutation is unique among familial Alzheimer's disease (AD) mutations because it follows an autosomal recessive inheritance pattern: homozygous carriers develop early-onset AD, whereas heterozygous carriers are protected against the disease.

Molecular Formula
Molecular Weight 1004
Cat. No. B1162728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-Amyloid (1-8, A2V) Peptide
SynonymsAβ (1-8, A2V); Aβ (1-8) mutant; β-Amyloid (1-8) dominant negative
Molecular Weight1004
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (1-8, A2V) Peptide — N-Terminal Dominant-Negative Aβ Fragment for Alzheimer's Research


β-Amyloid (1-8, A2V) Peptide is a synthetic eight-residue N-terminal fragment of the human amyloid-β (Aβ) sequence (Asp-Val-Glu-Phe-Arg-His-Asp-Ser; MW 1,004 Da) that carries an alanine-to-valine substitution at position 2 of the Aβ numbering convention (Aβ A2V), corresponding to position 673 of the amyloid precursor protein (APP A673V) [1]. This mutation is unique among familial Alzheimer's disease (AD) mutations because it follows an autosomal recessive inheritance pattern: homozygous carriers develop early-onset AD, whereas heterozygous carriers are protected against the disease [2]. The peptide is supplied as a lyophilized powder (≥3 years stability at -20°C) and serves as a research probe for studying the role of the Aβ N-terminus in aggregation, oligomerization, and dominant-negative interferences with wild-type Aβ assembly .

Why Wild-Type Aβ (1-8) or Other N-Terminal Aβ Fragments Cannot Replace β-Amyloid (1-8, A2V) Peptide


Substituting β-Amyloid (1-8, A2V) with wild-type Aβ (1-8) or other N-terminal fragments (e.g., Aβ 1-6, Aβ 1-28, or full-length Aβ40/42) negates the specific conformational and functional consequences of the A2V point mutation. MD simulations demonstrate that the A2V substitution reduces the intrinsic disorder of the Aβ1-28 monomer by a factor of 2 and increases the β-hairpin population by 4-fold compared to wild-type [1]. Diffraction studies confirm that the A2V-mutated N-terminal domain adopts distinct lateral packing arrangements in fibrillar assemblies that cannot be replicated by wild-type sequence [2]. Furthermore, co-incubation of A2V-mutated peptide with wild-type Aβ produces a dominant-negative inhibition of aggregation and neurotoxicity — an effect absent with wild-type-only systems — which is the mechanistic basis for the natural protection observed in human A2V heterozygous carriers [3].

β-Amyloid (1-8, A2V) Peptide — Quantitative Differentiation Evidence Against Closest Analogs


Aggregation Rate Hierarchy: Aβ A2V Homozygous vs. Wild-Type vs. Heterozygous Mixture

The aggregation rate of Aβ peptides carrying the A2V mutation follows a strict hierarchy: homozygous A2V > wild-type (WT) > heterozygous mixture (A2V + WT). The half-time (t½) for Aβ1-40 aggregation measured by ThT fluorescence is approximately 1.3 hours for the A2V homozygous peptide versus 5.8 hours for wild-type Aβ1-40 — a 4.5-fold acceleration [1]. Critically, the heterozygous mixture (A2V + WT co-incubated at equimolar ratio) shows the slowest aggregation kinetics of all three conditions, consistent with the dominant-negative protective effect observed in human heterozygous carriers [2]. This non-linear aggregation behavior is a distinguishing characteristic of the A2V mutation that is not observed with the protective A2T substitution at the same position.

Amyloid aggregation kinetics ThT fluorescence assay Aβ fibrillogenesis

Oligomer Assembly Pathway Divergence: A2V Aβ42 Forms Unique Trimer Species Absent in WT and A2T

Ion mobility-mass spectrometry (IM-MS) analysis reveals that A2V Aβ42 generates a qualitatively distinct oligomer distribution compared to both wild-type Aβ42 and the protective A2T Aβ42 variant. Specifically, A2V Aβ42 formed dimers, tetramers, hexamers, and notably trimers — a species completely absent in both wild-type (WT) Aβ42 and A2T Aβ42 [1]. While WT Aβ42 forms dimers, tetramers, hexamers, and dodecamers, A2V Aβ42 did not form dodecamers. Furthermore, the A2V substitution caused Aβ40 to adopt an oligomerization pattern resembling that of the more pathogenic WT Aβ42 (dimers, tetramers, hexamers, and dodecamers), whereas WT Aβ40 formed only dimers and tetramers [1].

Ion mobility-mass spectrometry Aβ oligomer distribution Early assembly intermediates

Conformational Landscape Remodeling: β-Hairpin Enhancement and Disorder Reduction by A2V

Extensive atomistic replica exchange molecular dynamics (REMD) simulations of the Aβ1-28 monomer reveal that the A2V mutation profoundly restructures the conformational landscape compared to wild-type. The population of β-hairpin conformations — structural motifs implicated in early oligomer nucleation — is increased by a factor of 4 in the A2V mutant relative to WT [1]. Concomitantly, the intrinsic disorder of the Aβ1-28 monomer is reduced by a factor of 2 upon A2V mutation, and the free energy landscape is completely reorganized [1]. In the shorter Aβ1-6 context, the A2V substitution increases the 'turn' configuration population to 31% (vs. only 9% for Aβ1-6 WT), a conformational shift that stabilizes a Glu3-Arg5 turn and is hypothesized to underlie the heterotypic dominant-negative interaction with full-length WT Aβ [2].

Replica exchange molecular dynamics Intrinsic disorder β-hairpin population

N-Terminal Fragment-Mediated Inhibition of Fibril Orientation: Aβ1-6A2V Disrupts WT Aβ Assembly

Neutron and X-ray diffraction experiments on magnetically-oriented fibers demonstrate that N-terminal A2V fragments exert a dominant-negative disruption of wild-type Aβ fibril assembly. While Aβ1-28A2V fibers alone exhibit higher orientation propensity than Aβ1-28WT (indicating enhanced fibrillar order), the co-incubation of Aβ1-28WT with the short N-terminal fragment Aβ1-6A2V produced the lowest orientation propensity of all conditions tested, yielding poorly-oriented or non-oriented, seemingly non-fibrillar assemblies [1]. In contrast, Aβ1-28WT and Aβ1-28A2V assemblies individually produced well-oriented diffraction patterns with distinct equatorial reflections, indicating different lateral packing arrangements of the diffracting units [1].

Neutron diffraction X-ray diffraction Magnetically-oriented fibrils

A2V Mutation Shifts APP Processing Toward Amyloidogenic Pathway with Increased Aβ Production in Cellular Models

The A2V (APP A673V) mutation exerts a dual pathogenic effect at the cellular level: it shifts APP catabolism toward the amyloidogenic β-secretase pathway, resulting in increased production of both Aβ40 and Aβ42 [1]. CHO cells expressing the A2V mutant APP show elevated Aβ40 and Aβ42 secretion levels compared to cells expressing wild-type APP, and this effect is replicated in fibroblasts derived from patients carrying the homozygous A673V mutation [2]. This contrasts with the protective A2T mutation, which reduces Aβ production by shifting APP processing toward the non-amyloidogenic α-secretase pathway [1]. Critically, in the heterozygous state (co-expression of WT and A2V APP), the enhanced Aβ production is counterbalanced by the dominant-negative interference between WT and A2V peptides at the aggregation level, accounting for the paradoxical protection of heterozygous carriers [1].

APP processing Aβ secretion CHO cell model Patient-derived fibroblasts

A2V Mutation-Specific Enhancement of Cu²⁺-Aβ Complex Stability and Metal Exchange Kinetics

The A2V mutation alters the metal-binding properties of Aβ peptides in a manner distinct from both wild-type and the A2T variant. The pathogenic A2V mutant exhibits distinct aggregation kinetics, metal site structure, and metal exchange properties of the Cu²⁺-Aβ complex compared to WT Aβ1-40, with increasing pathogenicity following the order A2T < WT < A2V [1]. This rank order correlates with the clinical phenotypes: A2T is protective, WT represents baseline risk, and homozygous A2V causes early-onset AD. The N-terminal residues 1-8 encompass the primary metal-binding domain of Aβ (His6, Asp1, Glu3 coordination), and the A2V substitution at position 2 is positioned to alter the local electrostatic and steric environment of the metal coordination sphere [1].

Metal ion coordination Cu²⁺-Aβ complex Aggregation kinetics Metal exchange

β-Amyloid (1-8, A2V) Peptide — Optimal Research and Procurement Application Scenarios


Dominant-Negative Mechanism Studies: Co-Incubation with Wild-Type Aβ to Probe Heterozygous Protection

Researchers investigating the molecular basis of the A2V heterozygous protective effect should procure both β-Amyloid (1-8, A2V) and wild-type Aβ (1-8) (e.g., Cayman Item No. 10241) as paired reagents. Co-incubation experiments at equimolar ratios recapitulate the dominant-negative inhibition of Aβ aggregation and fibril formation observed in human heterozygous carriers [1]. This experimental paradigm requires the authentic A2V-mutated peptide, as wild-type N-terminal fragments do not produce the conformational interference (turn stabilization, altered lateral packing) that underlies the dominant-negative effect [2].

N-Terminal Epitope Mapping and Antibody Binding Specificity Studies for Aβ Immunotherapy Development

The 1-8 fragment of Aβ encompasses the primary epitope recognized by several clinically relevant anti-Aβ monoclonal antibodies, including bapineuzumab (3D6), which captures the Aβ N-terminus in a helical conformation, and PFA1, which binds Aβ(1-8) [1]. β-Amyloid (1-8, A2V) serves as a structurally defined minimal antigen for evaluating how the A2V mutation alters antibody recognition at the N-terminal epitope, providing critical data for assessing whether A2V carriers would respond differently to N-terminally-targeted immunotherapies compared to patients with WT Aβ [2].

N-Terminal Metal-Binding Domain Studies: Cu²⁺ and Zn²⁺ Coordination in A2V-Mutated Aβ

The Aβ N-terminal 1-8 region contains the primary metal-coordinating residues (Asp1, Glu3, His6) that bind Cu²⁺ and Zn²⁺, which are known modulators of Aβ aggregation and reactive oxygen species generation. The A2V substitution at position 2 alters the local electrostatic environment of this metal-binding domain [1]. β-Amyloid (1-8, A2V) provides a tractable, soluble probe for spectroscopic studies (EPR, NMR, CD) of metal coordination geometry in the A2V-mutated N-terminus without the confounding aggregation of full-length Aβ peptides [2].

Biophysical Screening of Small-Molecule or Peptide Inhibitors Targeting the A2V N-Terminal Conformation

The A2V substitution stabilizes a specific turn conformation (Glu3-Phe4-Arg5 turn, ~31% population vs. ~9% in WT Aβ1-6) that is hypothesized to mediate the heterotypic interaction with full-length WT Aβ [1]. β-Amyloid (1-8, A2V) can be deployed as a target in surface plasmon resonance (SPR), fluorescence polarization, or NMR-based fragment screening campaigns to identify small molecules or peptide mimetics that selectively bind the A2V-specific turn conformation, potentially yielding chemical probes that exploit the dominant-negative mechanism for therapeutic development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for β-Amyloid (1-8, A2V) Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.